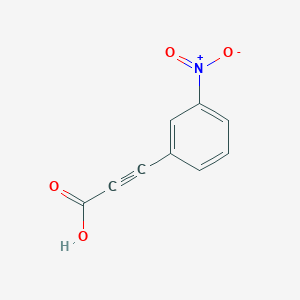

3-(3-Nitrophenyl)prop-2-ynoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408177. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitrophenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZNNNHOSZGZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325006 | |

| Record name | 3-(3-Nitrophenyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4996-15-0 | |

| Record name | 4996-15-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Nitrophenyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4996-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis pathway of 3-(3-Nitrophenyl)prop-2-ynoic acid

An In-depth Technical Guide to the Synthesis of 3-(3-Nitrophenyl)prop-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, a valuable intermediate in organic and medicinal chemistry.[1] We delve into two robust and contemporary methods: the direct carboxylation of 1-ethynyl-3-nitrobenzene and a two-step sequence involving Sonogashira coupling followed by ester hydrolysis. This document is structured to provide not just procedural steps, but also the underlying mechanistic principles and strategic considerations essential for successful synthesis, validation, and scale-up. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the necessary knowledge for practical application.

Introduction and Strategic Overview

This compound, also known as 3-(3-nitrophenyl)propiolic acid, is an organic compound featuring a phenyl ring substituted with a nitro group and a propynoic acid moiety.[1] The presence of the electron-withdrawing nitro group, the rigid alkyne linker, and the versatile carboxylic acid functional group makes it a significant building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

The synthesis of this target molecule can be approached from several angles. Modern synthetic chemistry prioritizes efficiency, atom economy, and mild reaction conditions. This guide focuses on two such strategic pathways that exemplify these principles:

-

Pathway A: Direct C-H Carboxylation. This approach represents a highly efficient route, utilizing carbon dioxide as a C1 source to directly carboxylate the terminal alkyne of a 1-ethynyl-3-nitrobenzene precursor.[2]

-

Pathway B: Sonogashira Coupling and Hydrolysis. This classic and reliable two-step pathway involves the formation of the core carbon skeleton via a palladium/copper-catalyzed Sonogashira cross-coupling reaction, followed by a standard functional group transformation to yield the final acid.[3]

Retrosynthetic Analysis

A retrosynthetic breakdown of this compound reveals the key bond disconnections and the precursor molecules required for the forward synthesis.

Pathway A: Direct Carboxylation of 1-Ethynyl-3-nitrobenzene

This pathway is distinguished by its high atom economy and procedural simplicity, directly converting a C-H bond into a C-COOH bond using carbon dioxide. The reaction can be performed under metal-free conditions or catalyzed by various transition metals, such as copper or silver.[2][4]

Principle and Mechanistic Insight

The direct carboxylation of terminal alkynes involves the activation of the terminal C-H bond by a base. In catalyzed versions, a metal acetylide intermediate is formed, which then acts as a nucleophile, attacking a molecule of CO2.[4][5] Subsequent protonolysis releases the propiolic acid product. The choice of base and catalyst system is critical for achieving high yields. Cesium carbonate (Cs2CO3) has proven to be particularly effective, even in the absence of a transition metal catalyst under more forcing conditions.[2][4]

Experimental Protocol

This protocol is a representative procedure based on established methods for the direct carboxylation of terminal alkynes.[2][6]

Precursor Synthesis: 1-Ethynyl-3-nitrobenzene (3-Nitrophenylacetylene) The starting material, 1-ethynyl-3-nitrobenzene, can be synthesized via a Sonogashira coupling of 1-bromo-3-nitrobenzene with trimethylsilylacetylene, followed by deprotection of the silyl group with a fluoride source (e.g., TBAF) or a base like potassium carbonate in methanol.[7][8]

Step-by-Step Carboxylation:

-

Reactor Setup: To a dry, thick-walled pressure tube equipped with a magnetic stir bar, add 1-ethynyl-3-nitrobenzene (1.0 mmol, 147.1 mg).

-

Reagent Addition: Add cesium carbonate (Cs2CO3, 1.2 mmol, 391 mg) and the chosen catalyst (e.g., CuI, 0.05 mmol, 9.5 mg).

-

Solvent Addition: Add 3 mL of a dry, polar aprotic solvent such as DMF or DMSO.

-

Pressurization: Seal the vessel, then purge with carbon dioxide gas. Pressurize the reactor to the desired pressure (e.g., 1-5 bar) with CO2.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully vent the CO2 pressure. Dilute the reaction mixture with water (20 mL) and acidify to pH ~2 with 2M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Pathway B: Sonogashira Coupling and Subsequent Hydrolysis

This robust, two-step sequence is a cornerstone of modern organic synthesis, offering high reliability and broad substrate scope.[3][9] It involves first constructing an ester of the target molecule, which is then hydrolyzed in a separate step.

Principle and Mechanistic Insight

The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) salt.[3][9] The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle generates a copper acetylide, which then engages in transmetalation with the palladium complex. Reductive elimination from the resulting Pd(II) complex yields the final product and regenerates the Pd(0) catalyst.[9]

Experimental Protocol

Step 4.2.1: Sonogashira Coupling to form Ethyl 3-(3-nitrophenyl)propiolate This protocol is a representative procedure based on established methods.[10][11]

-

Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-3-nitrobenzene (1.0 mmol, 249 mg), Pd(PPh3)2Cl2 (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.5 mg).

-

Solvent and Base: Add dry, degassed triethylamine (Et3N, 5 mL) or a mixture of THF/Et3N (4:1, 5 mL).

-

Alkyne Addition: Add ethyl propiolate (1.2 mmol, 123 µL) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature for 4-8 hours or until TLC analysis indicates complete consumption of the aryl halide. Gentle heating (40-50 °C) may be required for less reactive halides (e.g., bromides).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with ethyl acetate or diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the crude ester by flash column chromatography on silica gel.

Step 4.2.2: Hydrolysis of Ethyl 3-(3-nitrophenyl)propiolate This is a standard saponification procedure.[12]

-

Reaction Setup: Dissolve the purified ester (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).

-

Base Addition: Add lithium hydroxide monohydrate (LiOH·H2O, 2.0 mmol, 84 mg) or sodium hydroxide (NaOH).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 2M HCl. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if no solid forms, extract the acidified aqueous layer with ethyl acetate and process as described previously.

Data Summary and Comparison

| Parameter | Pathway A: Direct Carboxylation | Pathway B: Sonogashira + Hydrolysis |

| Key Precursors | 1-Ethynyl-3-nitrobenzene, CO2 | 1-Halo-3-nitrobenzene, Ethyl propiolate |

| Key Reagents | Cs2CO3, CuI (optional) | Pd(PPh3)2Cl2, CuI, Et3N, LiOH |

| Number of Steps | 1 (from alkyne) | 2 |

| Typical Solvents | DMF, DMSO | Et3N, THF, H2O |

| Temperature | 80-120 °C | Room Temperature to 60 °C |

| Pressure | 1-5 bar CO2 | Atmospheric |

| Advantages | High atom economy, direct, uses CO2 | Highly reliable, well-established, mild conditions for coupling |

| Disadvantages | Requires pressure equipment, higher temperatures | Two distinct steps, generates stoichiometric salt waste |

Conclusion

Both the direct carboxylation of 1-ethynyl-3-nitrobenzene and the two-step Sonogashira coupling/hydrolysis sequence represent effective and reliable strategies for the synthesis of this compound. The choice between these pathways may depend on available equipment and specific research goals. The direct carboxylation offers a more elegant and atom-economical route, aligning with the principles of green chemistry.[2] In contrast, the Sonogashira pathway provides a robust and highly versatile method that is readily adaptable from a vast body of literature and is often more tolerant of various functional groups.[13] This guide provides the foundational knowledge for researchers to implement either strategy with a clear understanding of the procedural and mechanistic details involved.

References

-

Zhang, Y., et al. (2012). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry. Available at: [Link]

-

Trivedi, M., et al. (2022). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Catalysts. Available at: [Link]

-

Kairalapova, A., et al. (2023). Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. MDPI. Available at: [Link]

-

Wang, X., et al. (2019). Carboxylation of terminal alkynes with CO2 catalyzed by imidazolium-bridged bis(phenolato) rare-earth metal complexes. New Journal of Chemistry. Available at: [Link]

-

Gooßen, L. J., & Zibral, N. (2014). Catalytic C–H Carboxylation of Terminal Alkynes with Carbon Dioxide. Accounts of Chemical Research. Available at: [Link]

-

Vinaya, et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. PrepChem.com. Retrieved from [Link]

- Google Patents. (n.d.). CN102775315A - Preparation method of 3-aminophenylacetylene. Google Patents.

-

ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Nitrophenyl)propionic acid. PubChem. Retrieved from [Link]

-

Horváth, M., et al. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Publication Source]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Available at: [Link]

-

ChemBK. (2024). (p-Nitrophenyl)acetylene. ChemBK. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetylene. Organic Syntheses. Retrieved from [Link]

-

Redalyc. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Redalyc. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. ResearchGate. Retrieved from [Link]

-

Um, I.-H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry. Available at: [Link]

-

Molecules. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. Available at: [Link]

-

Dawood, K. M., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society. Available at: [Link]

-

MDPI. (2021). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-(4-nitrophenyl)propanoate. PubChem. Retrieved from [Link]

-

ScienceDirect. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. Available at: [Link]

Sources

- 1. CAS 4996-15-0: this compound [cymitquimica.com]

- 2. The direct carboxylation of terminal alkynes with carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. Sonogashira Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Nitrophenyl)prop-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Nitrophenyl)prop-2-ynoic acid (CAS No. 4996-15-0). As a molecule of interest in synthetic organic and medicinal chemistry, a thorough understanding of its properties is crucial for its application in research and development. This document collates available data, provides well-grounded estimations for unelucidated values based on structurally similar compounds, and details robust experimental protocols for their determination. The guide is structured to offer not just data, but also the scientific rationale behind the interpretation and application of these properties in a laboratory setting.

Introduction: The Chemical Identity of this compound

This compound is an organic compound featuring a trifunctional chemical architecture: a phenyl ring substituted with a nitro group at the meta position, a carboxylic acid moiety, and a propargyllic acid backbone containing a carbon-carbon triple bond.[1] This unique combination of functional groups imparts a distinct set of chemical and physical characteristics that are pivotal to its reactivity and potential biological activity.[1] The electron-withdrawing nature of the nitro group and the triple bond significantly influences the acidity of the carboxylic acid and the overall electron density of the aromatic system, making it a versatile building block in organic synthesis.[1]

The structural representation and key identifiers of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4996-15-0[1] |

| Molecular Formula | C₉H₅NO₄[1] |

| Molecular Weight | 191.14 g/mol |

| SMILES | O=C(O)C#Cc1cccc(c1)[O-][1] |

| InChI | InChI=1S/C9H5NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,(H,11,12)[1] |

Core Physicochemical Properties: A Quantitative Analysis

A precise understanding of the physicochemical properties of a compound is fundamental to its handling, formulation, and application. This section details the known and estimated properties of this compound.

Table 2.1: Summary of Physicochemical Properties

| Property | Value | Experimental/Estimated | Source/Rationale |

| Melting Point | 110-120 °C | Estimated | Based on the melting points of structurally similar compounds such as 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl (2E)-3-(3-nitrophenyl)prop-2-enoate (115-116 °C) and 3-(2-nitrophenyl)propionic acid (115 °C).[2][3][4] The presence of the rigid triple bond might slightly increase the melting point compared to the propionic acid analogue. |

| Boiling Point | > 300 °C (decomposes) | Estimated | High boiling point is expected due to the presence of the carboxylic acid group, allowing for strong intermolecular hydrogen bonding, and the nitroaromatic system. Decomposition at elevated temperatures is common for nitro compounds. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | Estimated | The carboxylic acid group imparts polarity and hydrogen bonding capability, favoring solubility in polar solvents. The aromatic ring and the overall molecular size limit aqueous solubility. Solubility in aqueous base is expected to be higher due to salt formation. |

| pKa | 3.5 - 4.5 | Estimated | The electron-withdrawing nitro group and the alkyne moiety are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). The pKa of the structurally related 3-(2-nitrophenyl)propionic acid is predicted to be 4.5.[3] |

Spectroscopic Profile: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The aromatic protons on the 3-nitrophenyl ring will appear in the aromatic region (typically δ 7.5-8.5 ppm), with splitting patterns dictated by their substitution. The acidic proton of the carboxylic acid will be a broad singlet, likely at a downfield chemical shift (>10 ppm), and its position will be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR will provide information on all nine carbon atoms in the molecule. Key expected signals include the carbonyl carbon of the carboxylic acid (δ ~160-170 ppm), the two acetylenic carbons (δ ~80-90 ppm), and the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale/Reference |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Characteristic broad absorption due to hydrogen bonding. |

| C≡C stretch (Alkyne) | 2260-2100 (weak to medium) | The triple bond vibration. |

| C=O stretch (Carboxylic Acid) | 1725-1700 | The carbonyl stretch of the carboxylic acid. |

| N-O stretch (Nitro group) | 1550-1500 and 1370-1330 | Asymmetric and symmetric stretching vibrations of the nitro group.[5] |

| C-H stretch (Aromatic) | 3100-3000 | Aromatic C-H stretching. |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 191. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da). Data from the closely related 3-nitrocinnamic acid shows a prominent molecular ion peak.[6]

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature or time, providing a precise endothermic peak corresponding to the melting transition.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: The onset of the endothermic peak in the resulting thermogram is recorded as the melting point. The peak area can be used to calculate the enthalpy of fusion.

Sources

- 1. CAS 4996-15-0: this compound [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. 2001-32-3 CAS MSDS (3-(2-nitrophenyl)propionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-(2-nitrophenyl)propanoic acid [stenutz.eu]

- 5. researchgate.net [researchgate.net]

- 6. 3-Nitrocinnamic acid [webbook.nist.gov]

3-(3-Nitrophenyl)prop-2-ynoic acid CAS number 4996-15-0

An In-Depth Technical Guide to 3-(3-Nitrophenyl)prop-2-ynoic Acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 4996-15-0), a versatile trifunctional chemical scaffold. With its unique combination of a nitrophenyl group, a propiolic acid moiety, and a terminal alkyne, this molecule serves as a valuable building block for researchers in synthetic organic chemistry, medicinal chemistry, and materials science. This document elucidates the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Sonogashira coupling, explores its chemical reactivity, and discusses its potential applications in drug discovery and development. The narrative is grounded in established chemical principles, with key claims and protocols supported by authoritative references.

Introduction and Strategic Importance

This compound is an organic compound that presents a compelling convergence of three key functional groups on a compact frame: a nitro-substituted aromatic ring, a carboxylic acid, and a carbon-carbon triple bond.[1] This strategic arrangement makes it a highly versatile intermediate.

-

The nitrophenyl group acts as a strong electron-withdrawing moiety, influencing the reactivity of the entire molecule.[1] Crucially, the nitro group is readily reducible to an amine, a fundamental transformation that opens a gateway to a vast array of derivatives, including amides, sulfonamides, and diazonium salts, which are staples in pharmaceutical synthesis.[2]

-

The alkyne provides a rigid, linear linker and is a key substrate for powerful transformations like the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[3]

-

The carboxylic acid offers a handle for forming esters and amides, enabling conjugation to other molecules, polymers, or biological probes. Its acidic nature also influences the compound's solubility and pharmacokinetic profile in potential drug candidates.[1]

The confluence of these features makes this compound a molecule of significant interest for constructing complex molecular architectures, including novel therapeutics, organic materials, and chemical probes.[1]

Physicochemical and Structural Properties

A summary of the key identifiers and computed properties for this compound is provided below. Experimental data such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically upon synthesis.

| Property | Value | Source |

| CAS Number | 4996-15-0 | [1][4] |

| Molecular Formula | C₉H₅NO₄ | [1][4] |

| Molecular Weight | 191.14 g/mol | [4] |

| IUPAC Name | This compound | [1] |

| SMILES | O=C(O)C#CC1=CC=CC(=O)=C1 | [5] |

| InChI Key | InChI=1S/C9H5NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,(H,11,12) | [1] |

| Synonyms | 2-Propynoic acid, 3-(3-nitrophenyl)-; (3-Nitrophenyl)-propynoic acid | [1][6] |

Recommended Synthesis via Sonogashira Coupling

The most logical and efficient synthesis of this compound involves the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[3][7] This method is widely employed for forming C(sp²)-C(sp) bonds and is renowned for its mild reaction conditions and tolerance of diverse functional groups, including the nitro and carboxylic acid moieties present in the target molecule.[3] The proposed reaction couples propiolic acid with a suitable 3-nitro-substituted aryl halide.

Causality of Reagent Selection

-

Aryl Halide: 1-Iodo-3-nitrobenzene is the preferred coupling partner. The C-I bond is the most reactive among aryl halides (I > Br > Cl) in the oxidative addition step to the Palladium(0) catalyst, allowing for lower catalyst loadings and milder reaction temperatures.[3]

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is standard. The palladium complex orchestrates the main catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which accelerates the crucial transmetalation step.[3]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[3]

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to ensure the solubility of all reactants.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies and should be adapted and optimized as necessary.[7][8][9]

-

Inert Atmosphere Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-iodo-3-nitrobenzene (1.0 eq), propiolic acid (1.1 eq), and copper(I) iodide (0.05 eq).

-

Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.025 eq) to the flask.

-

Solvent and Base: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15 minutes. Using a syringe, add anhydrous tetrahydrofuran (THF) to create a ~0.2 M solution with respect to the aryl iodide. Finally, add triethylamine (3.0 eq) via syringe.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-24 hours). Gentle heating (e.g., 50 °C) may be applied to accelerate the reaction if necessary.[8]

-

Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite to remove the palladium catalyst and triethylammonium iodide salt. Rinse the pad with additional THF.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of ammonium chloride, followed by brine. To isolate the carboxylic acid product, acidify the aqueous layer with 2M HCl to a pH of ~2, which will protonate the carboxylate. Extract the acidified aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from toluene or an ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure this compound.

Expected Spectroscopic Characterization

To validate the successful synthesis and purity of the product, the following spectroscopic signatures are expected:

-

¹H NMR: The aromatic region should display signals corresponding to the four protons on the 3-nitrophenyl ring. The proton ortho to the nitro group and alkyne will be the most deshielded. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: Expect nine distinct carbon signals. Key signals include the two alkyne carbons, the carboxyl carbon (~160-170 ppm), and the six aromatic carbons, including the carbon attached to the nitro group (ipso-carbon).

-

FTIR (Infrared Spectroscopy): Look for characteristic absorption bands:

-

~2200-2250 cm⁻¹ for the C≡C stretch.

-

~1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.

-

A broad O-H stretch from ~2500-3300 cm⁻¹.

-

~1520 cm⁻¹ and ~1350 cm⁻¹ for the asymmetric and symmetric N-O stretches of the nitro group, respectively.

-

-

Mass Spectrometry (MS): In negative ion mode ESI-MS, the primary ion observed would be the [M-H]⁻ peak at m/z 190.01.

Chemical Reactivity and Synthetic Potential

The true value of this compound lies in its capacity for diverse chemical transformations, making it a powerful node for building molecular complexity.

Caption: Use of the title compound in a drug discovery program.

Safety and Handling

Based on GHS classifications for this compound and related structures, this compound should be handled with appropriate care. [10]

-

Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [10]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [11][12]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin, eyes, and clothing. [11]Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [5]Keep away from strong oxidizing agents.

Conclusion

This compound is a chemical intermediate of high strategic value. Its synthesis is readily achievable through robust and well-documented methodologies like the Sonogashira coupling. The compound's true potential is realized through the selective manipulation of its three distinct functional groups, providing a modular platform for the synthesis of diverse and complex molecules. For researchers in drug discovery, it represents a versatile scaffold for generating compound libraries, developing chemical linkers, and exploring new chemical space in the pursuit of novel therapeutics.

References

-

Navarro, S. et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Magnetochemistry. [Link]

-

PubChem. 3-(3-Nitrophenyl)propionic acid. [Link]

-

Park, K. et al. (2006). Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling. The Journal of Organic Chemistry. [Link]

-

Park, K. et al. (2011). Pd-catalyzed decarboxylative coupling of propiolic acids: one-pot synthesis of 1,4-disubstituted 1,3-diynes via Sonogashira-homocoupling sequence. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

PubChem. 2-Propenoic acid, 3-(nitrophenyl)-. [Link]

-

Vinaya et al. (2022). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCrData. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]

-

PubChem. (s)-3-Amino-3-(3-nitrophenyl)propionic acid. [Link]

-

PubChem. 3-(2-Nitrophenyl)propionic acid. [Link]

-

PubChem. 3-(2-Nitrophenyl)-2-propenoic acid. [Link]

-

ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]

-

J&K Scientific. 3-(3-Nitrophenyl)propionic acid, 98%. [Link]

-

PubChemLite. 3-(3-nitrophenyl)propionic acid (C9H9NO4). [Link]

-

Baklanov, M. et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]

-

Liu, W. et al. (2024). Progress on 3-Nitropropionic Acid Derivatives. Molecules. [Link]

Sources

- 1. CAS 4996-15-0: this compound [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. CAS 4996-15-0 | 4954-1-09 | MDL MFCD08060114 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. 4996-15-0|3-(3-Nitrophenyl)propiolic acid|BLD Pharm [bldpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pd-catalyzed decarboxylative coupling of propiolic acids: one-pot synthesis of 1,4-disubstituted 1,3-diynes via Sonogashira-homocoupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-(3-Nitrophenyl)prop-2-ynoic Acid: A Technical Guide

Introduction

3-(3-Nitrophenyl)prop-2-ynoic acid is a molecule of interest in organic synthesis and medicinal chemistry due to its unique combination of a nitrophenyl group, a carboxylic acid, and an alkyne moiety.[1] These functional groups impart a distinct electronic and structural profile, making spectroscopic analysis crucial for its identification, purity assessment, and the study of its chemical behavior. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed interpretation of its key spectral features.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons and the carboxylic acid proton. The absence of aliphatic protons simplifies the spectrum.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~13.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding with the DMSO solvent. This is a characteristic feature of carboxylic acids. |

| ~8.4 | Singlet (or narrow triplet) | 1H | H-2' | The proton ortho to the nitro group and between two other aromatic protons is expected to be the most deshielded of the aromatic protons due to the strong electron-withdrawing nature of the nitro group. |

| ~8.2 | Doublet of doublets | 1H | H-4' | This proton is meta to the nitro group and ortho to the alkyne group. It will be deshielded by the nitro group and will show coupling to H-2' and H-6'. |

| ~7.9 | Doublet of doublets | 1H | H-6' | This proton is ortho to the alkyne group and meta to the nitro group. Its chemical shift will be influenced by both groups. |

| ~7.7 | Triplet | 1H | H-5' | This proton is meta to both the nitro and alkyne groups and is expected to be the most upfield of the aromatic protons. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve polar compounds and to observe the exchangeable carboxylic acid proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 8 ppm.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~154 | -COOH | The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield. |

| ~148 | C-3' (C-NO₂) | The carbon atom attached to the nitro group will be strongly deshielded. |

| ~136 | C-1' (C-alkyne) | The ipso-carbon of the phenyl ring attached to the alkyne will be downfield. |

| ~131 | C-5' | Aromatic CH carbon. |

| ~130 | C-6' | Aromatic CH carbon. |

| ~125 | C-2' | Aromatic CH carbon. |

| ~123 | C-4' | Aromatic CH carbon. |

| ~88 | ≡C-COOH | The sp-hybridized carbon of the alkyne attached to the carboxylic acid. |

| ~80 | ≡C-Ph | The sp-hybridized carbon of the alkyne attached to the phenyl ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A 2-second relaxation delay is typically sufficient.

-

Spectral Width: A spectral width of approximately 240 ppm.

-

-

Processing: Similar processing steps as for ¹H NMR, with chemical shifts referenced to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Rationale and Comparative Insights |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) | The broadness is due to hydrogen bonding. This is a hallmark of carboxylic acids. |

| ~2200 | C≡C stretch | The alkyne triple bond stretch is expected in this region. Its intensity may be weak due to the symmetry of the substitution. |

| ~1710 | C=O stretch (Carboxylic acid) | A strong absorption characteristic of the carbonyl group in a carboxylic acid. |

| 1530 & 1350 | N-O asymmetric and symmetric stretch (Nitro group) | Two strong absorptions are characteristic of the nitro group. |

| ~1600, ~1475 | C=C stretch (Aromatic ring) | Peaks corresponding to the vibrations of the aromatic ring. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique for a solid sample, or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: A typical acquisition would involve scanning from 4000 to 400 cm⁻¹ for a number of scans (e.g., 16-32) to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal or a pure KBr pellet should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Interpretation | Rationale |

| 191 | [M]⁺ | The molecular ion peak. |

| 174 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 146 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 116 | [C₇H₄O]⁺ | Fragmentation of the phenylacetylene moiety. |

| 90 | [C₆H₄N]⁺ | Fragmentation involving the nitrophenyl group. |

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, which will induce fragmentation. Electrospray Ionization (ESI) in negative mode would likely show a strong signal for the deprotonated molecule [M-H]⁻ at m/z 190.

-

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Synthesis and Validation Workflow

The characterization of this compound is an integral part of its synthesis and purification process. A typical workflow is depicted below.

Caption: A typical workflow for the synthesis and spectroscopic validation of a chemical compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles, we have established a solid framework for the expected NMR, IR, and MS data. This information is invaluable for any researcher working with this compound, aiding in its identification, purity determination, and further investigation into its chemical and biological properties. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.

References

-

NIST Chemistry WebBook. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-(3-Nitrophenyl)prop-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of a Niche Molecule

3-(3-Nitrophenyl)prop-2-ynoic acid is a molecule of significant interest in medicinal chemistry and materials science, owing to its unique structural combination of a nitrophenyl group, a reactive alkyne moiety, and a carboxylic acid functional group.[1] These features impart a distinct electronic and steric profile, suggesting potential applications as a versatile synthetic building block for novel therapeutics and functional materials. However, the successful translation of this potential into tangible applications is fundamentally predicated on a thorough understanding of its physicochemical properties, most notably its solubility and stability.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Moving beyond a mere recitation of protocols, this document elucidates the underlying scientific principles that govern experimental design and data interpretation. By adopting the methodologies outlined herein, researchers can generate robust and reliable data, crucial for informed decision-making in downstream applications, from formulation development to synthetic route optimization.

I. Physicochemical Properties and Theoretical Considerations: A Predictive Analysis

The solubility and stability of this compound are intrinsically linked to its molecular architecture. A proactive analysis of its constituent functional groups allows for a predictive understanding of its behavior in various environments.

-

The Carboxylic Acid Moiety: The presence of the carboxylic acid group suggests a pH-dependent aqueous solubility. At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. Conversely, at pH values above its pKa, it will be deprotonated to the more soluble carboxylate anion. The pKa itself is influenced by the electron-withdrawing nature of the nitrophenyl and alkyne groups, likely rendering it a stronger acid than benzoic acid.

-

The Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which increases the polarity of the aromatic ring. However, the overall molecule remains largely hydrophobic due to the phenyl ring. The nitro group also introduces a potential site for chemical instability, particularly susceptibility to reduction.

-

The Prop-2-ynoic Acid Linker: The rigid, linear geometry of the alkyne linker will impact crystal packing and, consequently, the energy required to disrupt the crystal lattice for dissolution. The triple bond is also a site of potential chemical reactivity, including hydration, reduction, and cycloaddition reactions, which could represent degradation pathways.

A holistic consideration of these features suggests that this compound is likely to be a poorly water-soluble compound at neutral and acidic pH, with increased solubility in alkaline conditions and in polar organic solvents. Its stability will be a critical parameter to evaluate, with potential degradation pathways involving the nitro group and the alkyne functionality.

II. A Rigorous Approach to Solubility Determination

The accurate determination of solubility is a cornerstone of preclinical development and chemical process design. The following section details two robust, complementary methods for quantifying the solubility of this compound.

A. The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is a classic and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound. The underlying principle is the creation of a saturated solution, from which the concentration of the dissolved solute is measured.

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a range of relevant solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetonitrile, acetone, and dichloromethane). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, see Section IV).

-

Determine the concentration of this compound in the diluted sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

-

B. Potentiometric Titration: A Powerful Tool for pKa and pH-Dependent Solubility

For ionizable compounds such as this compound, potentiometric titration offers an efficient method to determine both the pKa and the intrinsic solubility (the solubility of the neutral form). This technique relies on monitoring the pH of a solution as a titrant is added.

-

Instrument Calibration:

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

-

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable co-solvent/water mixture if necessary to achieve an initial soluble concentration.

-

-

Titration:

-

Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

-

For solubility determination, the point at which the compound begins to precipitate (indicated by a deviation in the titration curve) can be used to calculate the solubility at that specific pH. More advanced techniques involve titrating a suspension of the compound to determine the pH-solubility profile.

-

Data Presentation: Illustrative Solubility Profile

The following table provides an illustrative example of how solubility data for a compound with similar characteristics (phenylpropiolic acid) might be presented.[2][3] Actual experimental data for this compound should be substituted.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | Sparingly Soluble | Shake-Flask |

| 0.1 M HCl | 25 | < 0.1 | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 25 | 0.5 - 1.0 | Shake-Flask |

| 0.1 M NaOH | 25 | > 10 | Shake-Flask |

| Ethanol | 25 | Soluble | Shake-Flask |

| Methanol | 25 | Soluble | Shake-Flask |

| Acetonitrile | 25 | Moderately Soluble | Shake-Flask |

| Dichloromethane | 25 | Soluble | Shake-Flask |

III. Stability Assessment and Degradation Pathway Analysis: Unveiling Chemical Liabilities

A comprehensive understanding of a compound's stability is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation products, which may have toxicological implications. Forced degradation studies are an indispensable tool in this endeavor.

A. Principles of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than those it would typically encounter during storage and handling. The goal is to accelerate degradation to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. According to the International Council for Harmonisation (ICH) guidelines, stress testing should include the effects of hydrolysis, oxidation, photolysis, and thermal stress.

B. Experimental Protocols for Forced Degradation

The following protocols outline a general approach to forced degradation studies for this compound. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

-

Acidic Conditions:

-

Dissolve this compound in 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours).

-

At various time points, withdraw aliquots, neutralize with an equivalent amount of base, and dilute for analysis by a stability-indicating HPLC method.

-

-

Basic Conditions:

-

Dissolve the compound in 0.1 M NaOH.

-

Follow the same incubation and analysis procedure as for acidic conditions, neutralizing with an equivalent amount of acid before analysis.

-

-

Neutral Conditions:

-

Dissolve the compound in purified water.

-

Follow the same incubation and analysis procedure as for acidic conditions.

-

-

Dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature or a slightly elevated temperature for a specified period.

-

At various time points, withdraw aliquots and analyze directly or after quenching the excess peroxide with a reagent like sodium bisulfite.

-

Expose a solution of the compound, as well as the solid compound, to a light source that provides both UV and visible light (e.g., a xenon lamp or a metal halide lamp) in a photostability chamber.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples at appropriate time points.

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

-

At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze.

C. Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

-

Reduction of the Nitro Group: Under reductive conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

-

Hydration of the Alkyne: In the presence of acid, the triple bond could undergo hydration to form a ketone.

-

Decarboxylation: At elevated temperatures, decarboxylation of the carboxylic acid may occur.

-

Polymerization: The activated alkyne could potentially undergo polymerization reactions under certain conditions.

Data Presentation: Illustrative Forced Degradation Summary

| Stress Condition | Reagent/Parameters | Observation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 80°C | Degradation observed | Hydration product of the alkyne |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Significant degradation | Products of nucleophilic attack on the alkyne |

| Oxidation | 3% H₂O₂, RT | Moderate degradation | Epoxides or cleavage products |

| Photolysis | 1.2 million lux hours | Color change, degradation | Isomers, photoproducts of the nitro group |

| Thermal (Solid) | 80°C | No significant degradation | - |

IV. Analytical Methodologies for Quantification

A robust and validated analytical method is essential for the accurate quantification of this compound in solubility and stability samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable and widely available technique for this purpose.

General HPLC-UV Method

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation of the parent compound from its degradation products.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (determined by UV-Vis spectroscopy). The nitroaromatic chromophore should provide a strong UV signal.

-

Injection Volume: 10-20 µL.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentration.

For more complex matrices or for the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice, providing both retention time and mass-to-charge ratio information.

V. Visualizing Experimental Workflows

To enhance clarity and reproducibility, the experimental workflows for solubility and stability testing are presented here as diagrams generated using Graphviz.

Diagram 1: Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Forced Degradation Studies.

VI. Data Interpretation and Reporting: From Raw Data to Actionable Insights

The ultimate value of these studies lies in the ability to translate raw data into a coherent understanding of the compound's behavior.

-

Solubility Data: The solubility profile across different solvents and pH values will directly inform formulation strategies. For example, poor aqueous solubility at physiological pH may necessitate the use of solubility-enhancing excipients or the development of a salt form.

-

Stability Data: The results of the forced degradation studies will identify the key environmental factors that influence the stability of this compound. This information is critical for defining appropriate storage conditions, packaging requirements, and a suitable re-test period or shelf-life. The identification of degradation products is a crucial input for toxicological assessment and for setting impurity specifications.

A comprehensive report should be generated that includes all experimental details, raw data, calculations, and a thorough discussion of the results and their implications for the intended application of the compound.

VII. Conclusion: A Foundation for Rational Development

This technical guide has provided a detailed framework for the comprehensive evaluation of the solubility and stability of this compound. By employing the described methodologies, researchers can generate the high-quality, reliable data necessary to de-risk development programs and to make informed decisions regarding the advancement of this promising molecule. A thorough understanding of these fundamental physicochemical properties is not merely a regulatory requirement but a scientific imperative for the rational design and successful application of novel chemical entities.

References

-

Grokipedia. (2026, January 7). Phenylpropiolic acid. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

MDPI. (n.d.). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Retrieved from [Link]

-

SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Retrieved from [Link]

-

PubMed. (n.d.). Degradation of nitroaromatic compounds by microorganisms. Retrieved from [Link]

-

PubMed. (n.d.). Bacterial pathways for degradation of nitroaromatics. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, May 21). How do α,β-unsaturated acids undergo decarboxylation?. Retrieved from [Link]

Sources

Preamble: Deconstructing the Therapeutic Potential of a Novel Scaffold

An In-depth Technical Guide to the Potential Biological Activities of 3-(3-Nitrophenyl)prop-2-ynoic Acid

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with unique mechanisms of action. This compound is a compound of significant interest, not for a wealth of direct biological data, but for the compelling potential suggested by its distinct structural motifs. This guide provides a comprehensive analysis of its hypothesized biological activities, grounded in the established pharmacology of its core components: the phenylpropiolic acid backbone and the electronically influential 3-nitrophenyl substitution.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple literature review to offer a predictive framework for investigation, detailing the causal reasoning behind experimental designs and providing actionable protocols to empirically validate the therapeutic hypotheses presented herein. We will dissect the molecule's potential by drawing parallels to well-characterized analogues, thereby constructing a logical pathway for its exploration as a lead compound.

Molecular Architecture and Physicochemical Profile

This compound (CAS 4996-15-0) is an organic compound featuring a phenyl ring substituted with a nitro group at the meta-position, linked to a propynoic acid moiety.[1]

-

Formula: C₉H₅NO₄[1]

-

Structure: A rigid, planar structure due to the phenyl ring and the alkyne (triple bond) functionality.

-

Key Features:

-

Phenylpropiolic Acid Core: The combination of a phenyl ring and a propiolic acid (a carboxylic acid with an adjacent alkyne) provides a versatile scaffold used in the synthesis of more complex aromatic structures.[2]

-

Carboxylic Acid Group: Imparts acidity and serves as a key site for hydrogen bonding and potential salt formation, crucial for receptor interaction and solubility.[1]

-

Nitro Group (NO₂): A strong electron-withdrawing group that significantly influences the molecule's electronic properties, reactivity, and potential for specific biological interactions.[1] Nitro-aromatic compounds are a well-established class of bioactive molecules.[3]

-

The confluence of these features suggests that this compound is not merely an inert building block but a molecule primed for biological investigation.

Hypothesized Biological Activity I: Mitochondrial Enzyme Inhibition

Scientific Rationale: The most potent hypothesis for this molecule's activity stems from the well-documented bioactivity of 3-nitropropionic acid (3-NPA). 3-NPA is a potent neurotoxin that acts as a suicide inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[4][5] The mechanism involves the irreversible covalent binding of an oxidized form of 3-NPA to a catalytic arginine residue in the enzyme's active site.[6][7]

Given that the nitro group is the key pharmacophore for this toxicity, it is plausible that this compound could exhibit inhibitory activity against SDH or other mitochondrial enzymes. The electron-withdrawing nature of the nitrophenyl group could facilitate interactions within the enzyme's active site.

dot

Caption: Mechanism of 3-NPA suicide inhibition of Succinate Dehydrogenase (SDH).

Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a colorimetric method to assess the inhibition of SDH in isolated mitochondria using the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver) using differential centrifugation.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction buffer containing phosphate buffer, succinate (substrate), and MTT.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (3-NPA) and a negative control (vehicle, e.g., DMSO).

-

Initiation of Reaction: Add the isolated mitochondrial suspension to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). Active SDH will reduce the yellow MTT to a purple formazan product.

-

Termination and Solubilization: Stop the reaction by adding a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of SDH inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting inhibition versus log concentration.

Hypothesized Biological Activity II: Antimicrobial Effects

Scientific Rationale: The potential for antimicrobial activity is supported by multiple lines of evidence from related molecular classes.

-

Phenylpropionic Acid Derivatives: Various derivatives of this scaffold have been synthesized and shown to possess dual cyclooxygenase (COX) inhibitory and antibacterial properties.[8][9]

-

Nitro-containing Chalcones: Chalcones containing a 3-nitrophenyl group have demonstrated significant antibacterial and antioxidant activities.[10][11] The α,β-unsaturated keto function in chalcones is often cited as responsible for their antimicrobial action.[11] The analogous alkyne group in our target molecule is also an electron-deficient system that could potentially react with biological nucleophiles in microbial cells.

-

General Nitro Compounds: The nitro group itself is a well-known pharmacophore in antimicrobial agents (e.g., nitrofurantoin, metronidazole), often acting as a prodrug that, upon reduction within the microbial cell, generates cytotoxic radicals.[3]

Table 1: Antibacterial Activity of Structurally Related Compounds

| Compound Class | Example Substituent(s) | Test Organism(s) | Reported Activity | Reference |

|---|---|---|---|---|

| Phenylpropionic Acid Deriv. | 4-(((4,5-Dihydrothiazol-2-yl)thio)methyl) | S. aureus, E. coli | Promising antibacterial property | [8] |

| 3-Nitrophenyl Chalcone Deriv. | 5-aryl-furan | S. aureus, E. coli, B. subtilis | Significant % inhibition | [11] |

| Propionic Acid Schiff Bases | Varied anilines | S. aureus, B. subtilis, E. coli | Good antibacterial activity |[12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation: Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

-

(Optional) Minimum Bactericidal Concentration (MBC): To determine if the effect is bactericidal or bacteriostatic, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no colony formation after incubation.

Hypothesized Biological Activity III: Anticancer and Antiproliferative Effects

Scientific Rationale: The aryl propionic acid scaffold is present in numerous biologically active compounds, including those with anticancer properties.[13] Studies have shown that derivatives of 3-phenylprop-2-enoyl]amino}benzamides act as antitubulin agents, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[14] Furthermore, various propanoic acid derivatives have been identified as anticancer candidates.[15] The rigid, planar structure of this compound could facilitate intercalation with DNA or binding to protein pockets, such as the colchicine-binding site on tubulin, making it a candidate for antiproliferative screening.

dot

Caption: General workflow for screening and characterizing novel anticancer compounds.

Experimental Protocol: MTT Cell Proliferation Assay

This is a standard colorimetric assay for assessing cell viability and cytotoxicity.

-

Cell Culture: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance at ~570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothesized Biological Activity IV: GPR40 Agonism

Scientific Rationale: G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising target for the treatment of type 2 diabetes mellitus.[16] A significant breakthrough in this area was the discovery that derivatives of phenylpropiolic acid can act as potent GPR40 agonists.[16] These compounds amplify glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. The structural similarity of our target molecule to this class of agonists warrants its investigation for GPR40 modulation.

dot

Sources

- 1. CAS 4996-15-0: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-nitropropionic acid is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic base arginine in the active site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 14. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-(3-Nitrophenyl)prop-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive literature review and detailed synthetic protocols for the preparation of 3-(3-nitrophenyl)prop-2-ynoic acid, a valuable building block in medicinal chemistry and materials science. The guide focuses on the most viable and efficient synthetic strategies, with a primary emphasis on the Sonogashira cross-coupling reaction. A thorough analysis of reaction mechanisms, optimization of experimental parameters, and a comparative discussion of alternative routes are presented to equip researchers with the necessary knowledge for successful synthesis. This document is intended to serve as a practical resource, bridging theoretical concepts with actionable laboratory procedures.

Introduction: Significance of this compound